3-(1-Isopropyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole-5-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1-Isopropyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole-5-carbonitrile is a complex organic compound with a unique structure that combines an indole ring with a tetrahydropyridine moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Isopropyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole-5-carbonitrile typically involves multi-step organic reactions. One common approach is to start with the preparation of the tetrahydropyridine ring, followed by its attachment to the indole ring. The reaction conditions often include the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure the compound meets the required standards for research and application .
Chemical Reactions Analysis
Types of Reactions
3-(1-Isopropyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole-5-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .
Scientific Research Applications
3-(1-Isopropyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole-5-carbonitrile has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, or neuroprotective properties.
Industry: Utilized in the development of new materials or as a precursor for the synthesis of other valuable compounds
Mechanism of Action
The mechanism of action of 3-(1-Isopropyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole-5-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate various biochemical pathways, leading to the observed biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other indole derivatives and tetrahydropyridine-containing molecules. Examples include:
- 3-(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole-5-carbonitrile
- 3-(1-Ethyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole-5-carbonitrile .
Uniqueness
What sets 3-(1-Isopropyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole-5-carbonitrile apart is its specific substitution pattern, which can influence its biological activity and chemical reactivity. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C17H19N3 |
---|---|
Molecular Weight |
265.35 g/mol |
IUPAC Name |
3-(1-propan-2-yl-3,6-dihydro-2H-pyridin-4-yl)-1H-indole-5-carbonitrile |
InChI |
InChI=1S/C17H19N3/c1-12(2)20-7-5-14(6-8-20)16-11-19-17-4-3-13(10-18)9-15(16)17/h3-5,9,11-12,19H,6-8H2,1-2H3 |
InChI Key |
FIAJTYPGZWQJJT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1CCC(=CC1)C2=CNC3=C2C=C(C=C3)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.